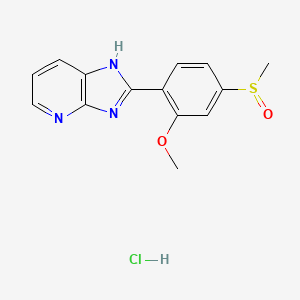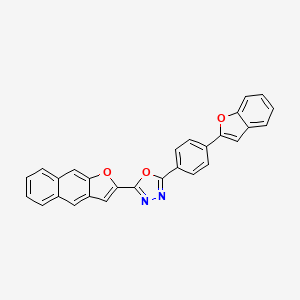
2-(4-(2-Benzofuryl)phenyl)-5-naphtho(2,3-b)furan-2-yl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-985-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 302-985-5 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, which are crucial for its applications.
Industrial Production Methods
Industrial production of EINECS 302-985-5 often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous production techniques, depending on the demand and application of the compound.
Chemical Reactions Analysis
Types of Reactions
EINECS 302-985-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
EINECS 302-985-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of EINECS 302-985-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The exact mechanism of action is often studied through experimental and computational methods to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
EINECS 302-985-5 can be compared with other similar compounds listed in the EINECS inventory, such as:
Amyl nitrite: (EINECS 203-770-8)
Bismuth tetroxide: (EINECS 234-985-5)
Mercurous oxide: (EINECS 239-934-0)
Uniqueness
The uniqueness of EINECS 302-985-5 lies in its specific chemical structure and properties, which determine its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or specificity for certain applications.
Properties
CAS No. |
94138-69-9 |
|---|---|
Molecular Formula |
C28H16N2O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-benzo[f][1]benzofuran-2-yl-5-[4-(1-benzofuran-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C28H16N2O3/c1-2-6-20-14-25-22(13-19(20)5-1)16-26(32-25)28-30-29-27(33-28)18-11-9-17(10-12-18)24-15-21-7-3-4-8-23(21)31-24/h1-16H |
InChI Key |
JHGWRYNCGDMRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


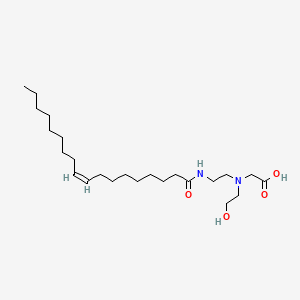
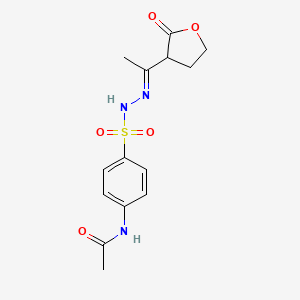

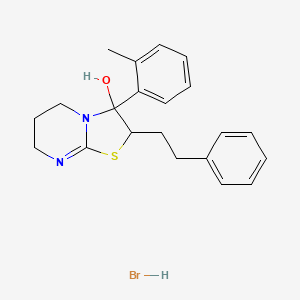
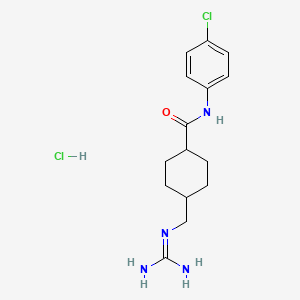
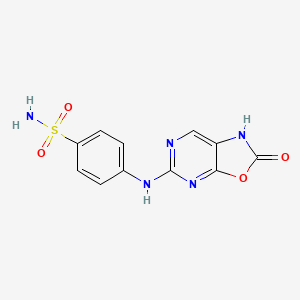

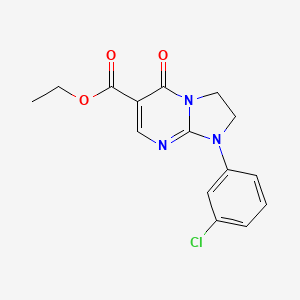

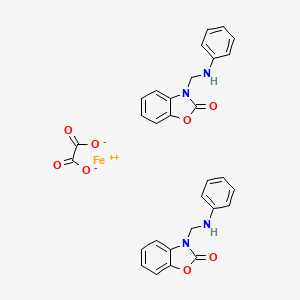
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)


